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Compound of Interest

1-(2,4-Dimethoxy-3-
Compound Name:

nitrophenyl)ethanone
CAS No.: 102652-87-9

Cat. No.: B11882633

Get Quote

\ J

Part 1: Compound Identity & Physical Properties[1]

3-Nitro-2,4-dimethoxyacetophenone is a positional isomer of the more common 5-nitro
derivative. Due to the specific steric and electronic environment of the benzene ring, this
compound is often observed as a minor product in direct nitration reactions or synthesized via
targeted pathways.

Physicochemical Data Table
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Data / Specification

Notes

IUPAC Name

1-(2,4-Dimethoxy-3-

nitrophenyl)ethanone

Systematic naming based on

acetophenone core.

Unique identifier for the 3-nitro

CAS Registry Number 102652-87-9 )

isomer [1].
Molecular Formula C10H11NOs
Molecular Weight 225.20 g/mol

Melting Point (Experimental)

Not widely reported in

standard databases

See Section 1.2 for isomeric

comparison.

Predicted Melting Point

85-115°C

Estimated based on structural
analogs (e.g., 3-
nitroacetophenone mp 78°C;
2,4-dimethoxy-5-

nitroacetophenone mp

~160°C).
Pale yellow to amber Nitro groups typically impart
Appearance , _ ,
crystalline solid yellow coloration.
- Soluble in CH2Cl2, EtOAc, Poorly soluble in water;
Solubility

Acetone

recrystallize from EtOH.

Melting Point Analysis & Isomer Distinction

The melting point (MP) is a critical quality attribute (CQA) for distinguishing the 3-nitro isomer

from its regioisomers. The 5-nitro isomer (1-(2,4-dimethoxy-5-nitrophenyl)ethanone) is the

thermodynamic major product of nitration and typically melts at a higher temperature due to

better packing symmetry.

o 3-Nitro Isomer (Target): Sterically crowded (nitro group flanked by two methoxy groups). This

internal strain often lowers the lattice energy, resulting in a lower melting point compared to

the 5-nitro isomer.
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» 5-Nitro Isomer (Major Impurity): Less sterically hindered. Melting point typically reported in
the range of 160-164 °C (analogous to similar systems).

 Critical Control: If your sample melts >150 °C, it is likely the 5-nitro isomer or a mixture. The
3-nitro isomer is expected to melt in the 85-115 °C range.

Part 2: Synthesis & Regiochemistry
The Nitration Challenge

Direct nitration of 2,4-dimethoxyacetophenone yields a mixture of isomers. The orientation is
governed by the activating methoxy groups (ortho/para directors) and the deactivating acetyl
group (meta director).

o Position 3: Ortho to both methoxy groups (C2 and C4). Electronically very rich, but sterically
hindered by the flanking methoxy groups.

o Position 5: Para to C2-OMe and Ortho to C4-OMe. Electronically favorable and sterically
accessible.

Consequently, the 5-nitro isomer is the major product. Accessing the 3-nitro isomer requires
careful control of reaction temperature (low temperature favors kinetic control) or separation via
chromatography.

Experimental Protocol: Nitration and Separation

Objective: Synthesize and isolate 3-nitro-2,4-dimethoxyacetophenone.

Reagents:

2,4-Dimethoxyacetophenone (10 mmol)

Nitric Acid (70%, 1.1 eq)

Acetic Anhydride (Solvent/Dehydrating agent)

Dichloromethane (DCM) for extraction

Procedure:
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» Dissolution: Dissolve 2,4-dimethoxyacetophenone in acetic anhydride at O °C.

 Nitration: Add nitric acid dropwise, maintaining temperature < 5 °C. The acetyl nitrate species
formed in situ is a mild nitrating agent, potentially improving selectivity for the more electron-
rich (but hindered) 3-position compared to mixed acid (H2SO4/HNOs).

e Quenching: Pour the mixture onto crushed ice/water. Stir for 30 minutes to hydrolyze
anhydride.

» Extraction: Extract with DCM (3x). Wash organic layer with NaHCOs (sat.) to remove acid.
Dry over MgSOa.

 Purification (Crucial Step):
o The crude solid is a mixture (Major: 5-nitro; Minor: 3-nitro).
o Column Chromatography: Silica gel; Gradient elution (Hexane:Ethyl Acetate 9:1 to 7:3).

o Order of Elution: The 3-nitro isomer, being more "spherical” or internally hydrogen-bonded
(if rotation allows), often elutes before the more polar 5-nitro isomer, but this must be
confirmed by TLC.

o Crystallization: Recrystallize the isolated fractions from Ethanol/Hexane.

Part 3: Visualization of Workflow

The following diagram illustrates the reaction pathway and the separation logic required to
isolate the specific 3-nitro isomer.
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Caption: Synthesis pathway showing the bifurcation into major (5-nitro) and minor (3-nitro)
isomers and the necessity of chromatographic separation.

Part 4: Characterization & Validation

To confirm the identity of the 3-nitro isomer (CAS 102652-87-9) versus the 5-nitro isomer, use
1H-NMR.

NMR Diagnostic Signals (Predicted)

» 3-Nitro Isomer: The proton at C5 and C6 will show ortho-coupling (J ~8-9 Hz).

o The C5-H is ortho to the C4-OMe and meta to the C3-NO2.
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o The C6-H is ortho to the C1-Acetyl.

o Key Feature: The symmetry is disrupted differently than the 5-nitro.

e 5-Nitro Isomer: The protons are at C3 and C6.

o C3-H: Singlet (or weak meta coupling). It is trapped between two methoxy groups (C2,
C4).

o C6-H: Singlet (para to C3).

o Diagnostic: The appearance of two singlets in the aromatic region strongly suggests the 5-
nitro isomer (para substitution pattern of protons).

o The appearance of doublets (ortho coupling) suggests the 3-nitro isomer (protons at 5 and
6 are adjacent).

Melting Point Determination Protocol

e Preparation: Dry the crystallized sample under vacuum (40 °C, 4h) to remove solvent
inclusions which depress MP.

o Apparatus: Use a capillary melting point apparatus (e.g., Buchi or Stuart) with a heating rate
of 1 °C/min near the expected range.

o Observation: Record the onset (liquefaction start) and clear point (complete melt).

 Validation: If MP is >150 °C, suspect 5-nitro contamination. If MP is <80 °C, suspect solvent
contamination or starting material (mp 37-40 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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